An In-depth Technical Guide to the Physicochemical Properties of 1-(Difluoromethoxy)isoquinoline
An In-depth Technical Guide to the Physicochemical Properties of 1-(Difluoromethoxy)isoquinoline
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant interest as a bioisosteric replacement for other functional groups, enhancing metabolic stability and fine-tuning lipophilicity. This guide provides a comprehensive analysis of 1-(Difluoromethoxy)isoquinoline, a molecule that combines the valuable attributes of the difluoromethoxy group with the versatile isoquinoline scaffold, a privileged structure in numerous biologically active compounds. This document will delve into the predicted and known physicochemical properties, outline detailed experimental protocols for its characterization, and discuss its potential applications in drug discovery.
Introduction: The Strategic Value of the Difluoromethoxy Group on a Privileged Scaffold
The isoquinoline core is a fundamental structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of this scaffold is a key strategy in drug design. The introduction of a difluoromethoxy group at the 1-position of the isoquinoline ring system is a deliberate design choice aimed at leveraging the unique properties of this fluorinated substituent.
The -OCF₂H group is often considered a "lipophilic hydrogen bond donor," a rare and valuable characteristic in drug design.[3] It serves as a bioisostere for hydroxyl, thiol, and methoxy groups, with the significant advantage of increased metabolic stability.[4] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which can mitigate common metabolic pathways like O-demethylation that affect parent compounds containing methoxy groups.[3][5] This enhanced stability can lead to a longer drug half-life and improved bioavailability.[6]
This guide will provide a detailed examination of the core physicochemical properties of 1-(Difluoromethoxy)isoquinoline, offering both theoretical predictions and established experimental methodologies for their validation.
Core Physicochemical Properties
While specific experimental data for 1-(Difluoromethoxy)isoquinoline is not extensively available in the public domain, we can predict its properties based on the well-characterized nature of the isoquinoline core and the difluoromethoxy substituent. The following table summarizes these key properties.
| Property | Predicted/Known Value | Rationale and Context |
| Molecular Formula | C₁₀H₇F₂NO | Derived from its chemical structure.[7] |
| Molecular Weight | 195.17 g/mol | Calculated from the molecular formula.[7] |
| CAS Number | 1261636-30-9 | Unique chemical identifier.[7] |
| Appearance | Colorless to light brown solid/oil | Unsubstituted isoquinoline is a colorless, hygroscopic liquid or solid with a low melting point (26-28 °C).[8][9] The introduction of the difluoromethoxy group is expected to result in a solid or high-boiling point liquid at room temperature. |
| pKa (of the conjugate acid) | ~4.5 - 5.0 | Unsubstituted isoquinoline is a weak base with a pKa of 5.14.[8] The difluoromethoxy group is weakly electron-withdrawing (Hammett constant σp ≈ +0.14), which is expected to slightly decrease the basicity of the isoquinoline nitrogen, resulting in a slightly lower pKa.[3] |
| Calculated logP | 3.11 | This value, from chemical supplier data, indicates moderate to high lipophilicity.[7] The -OCF₂H group generally increases lipophilicity compared to a methoxy group, but less so than a trifluoromethoxy group, allowing for fine-tuning of this property.[3] |
| Aqueous Solubility | Poorly soluble | Given the high predicted logP and the aromatic nature of the molecule, low solubility in water is expected. Isoquinoline itself has low solubility in water.[8] |
| Thermal Stability | Predicted to be high | The aromatic isoquinoline ring system is inherently stable. The strong C-F bonds in the difluoromethoxy group further contribute to thermal stability.[10] |
Synthesis and Reactivity
Synthetic Strategies
The synthesis of 1-(Difluoromethoxy)isoquinoline is not widely documented with a specific, detailed protocol. However, it can be conceptually approached through established methods for the synthesis of isoquinoline derivatives and the introduction of the difluoromethoxy group. A plausible synthetic route would involve the preparation of isoquinolin-1-ol, followed by difluoromethylation.
Conceptual Synthetic Workflow
Caption: A conceptual synthetic pathway to 1-(Difluoromethoxy)isoquinoline.
Numerous methods exist for the synthesis of the isoquinoline core itself, such as the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions, which can be adapted to produce substituted precursors.[8][11][12]
Predicted Reactivity
The reactivity of 1-(Difluoromethoxy)isoquinoline is dictated by the electronic properties of its constituent parts.
-
Nucleophilic Substitution: The isoquinoline ring is susceptible to nucleophilic attack, primarily at the C1 position.[13][14] However, with the 1-position already substituted, nucleophilic attack would be less favorable.
-
Electrophilic Substitution: The benzene portion of the isoquinoline ring undergoes electrophilic aromatic substitution, typically at the C5 and C8 positions.[13] The weakly deactivating nature of the difluoromethoxy group and the heterocyclic nitrogen would direct incoming electrophiles to these positions.
-
Reactions of the Difluoromethoxy Group: The hydrogen atom of the -OCF₂H group is acidic and can participate in hydrogen bonding.[3] Under harsh conditions, this group could be susceptible to hydrolysis.
Experimental Characterization Protocols
To validate the predicted properties and fully characterize 1-(Difluoromethoxy)isoquinoline, a series of standard analytical experiments are required.
Determination of pKa
The pKa is a critical parameter influencing a molecule's ionization state at physiological pH, which in turn affects solubility, permeability, and target engagement.[3]
Protocol: Potentiometric Titration
-
Preparation: Prepare a ~10 mM solution of 1-(Difluoromethoxy)isoquinoline in a suitable co-solvent system (e.g., methanol/water) due to its predicted low aqueous solubility.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point.
Workflow for pKa Determination
Caption: Step-by-step workflow for determining the pKa via potentiometric titration.
Measurement of Lipophilicity (logP/logD)
Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Protocol: Shake-Flask Method for logP
-
System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol.
-
Sample Addition: Add a known amount of 1-(Difluoromethoxy)isoquinoline to the biphasic system.
-
Equilibration: Agitate the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification: Carefully remove aliquots from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Analysis
Spectroscopic data provides definitive structural confirmation and information about the electronic environment of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons on the isoquinoline ring system and a triplet for the proton of the -OCF₂H group due to coupling with the two fluorine atoms.
-
¹³C NMR: Will provide information on the carbon skeleton. The carbon of the -OCF₂H group will appear as a triplet due to C-F coupling.
-
¹⁹F NMR: Will show a doublet for the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.
-
-
Mass Spectrometry (MS): Will determine the accurate mass of the molecule and its fragmentation pattern, confirming its elemental composition. For 1-(Difluoromethyl)isoquinoline, a related compound, the molecular weight is 179.17 g/mol .[15]
-
Infrared (IR) Spectroscopy: Will reveal characteristic vibrational frequencies, including C-H stretching for the aromatic ring, C-O-C stretching, and strong C-F stretching bands.
Thermal Analysis
Thermal analysis is crucial for understanding the stability of the compound during storage and processing.
Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
TGA:
-
DSC:
-
Objective: To determine the melting point and identify any other phase transitions.
-
Methodology: A small sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. The melting point is observed as a sharp endothermic peak.
-
Applications in Drug Discovery and Development
The unique combination of the metabolically robust, lipophilic, hydrogen-bond-donating -OCF₂H group with the biologically relevant isoquinoline scaffold makes 1-(Difluoromethoxy)isoquinoline and its derivatives highly attractive for drug discovery programs.[17]
-
Scaffold for Lead Optimization: This molecule can serve as a starting point or a key intermediate for the synthesis of more complex drug candidates targeting a variety of diseases.
-
Bioisosteric Replacement: In existing isoquinoline-based drug candidates, replacing a metabolically labile methoxy group with a difluoromethoxy group could be a viable strategy to improve pharmacokinetic properties without sacrificing potency.[4]
-
Fine-Tuning of Properties: The intermediate lipophilicity and electronic nature of the -OCF₂H group provide medicinal chemists with a tool to fine-tune the overall properties of a lead compound to achieve an optimal balance of potency, selectivity, and ADME characteristics.
Conclusion
1-(Difluoromethoxy)isoquinoline represents a molecule of significant interest for medicinal chemistry and materials science. While comprehensive experimental data is yet to be fully published, its physicochemical properties can be reliably predicted based on established chemical principles. Its structural features suggest a compound with enhanced metabolic stability, tunable lipophilicity, and the potential for valuable intermolecular interactions. The experimental protocols outlined in this guide provide a clear roadmap for the thorough characterization of this promising molecule, paving the way for its application in the development of next-generation therapeutics.
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